molecular formula C22H14FN5 B1667576 APTO-253 CAS No. 916151-99-0

APTO-253

Número de catálogo: B1667576
Número CAS: 916151-99-0
Peso molecular: 367.4 g/mol
Clave InChI: NIRXBXIPHUTNNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

APTO-253 es un compuesto de molécula pequeña actualmente en desarrollo clínico para el tratamiento de la leucemia mieloide aguda (LMA) y síndromes mielodisplásicos (SMD) de alto riesgo. Es único en su capacidad para dirigirse a una estructura conservada de G-cuádruplex en el promotor del oncogén MYC, interrumpiendo así la expresión del gen MYC .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

APTO-253 se sintetiza a través de una serie de reacciones químicas que involucran indol-fenantrolina-imidazoles. La ruta de síntesis incluye la formación de un complejo ferroso, Fe(253)3, que exhibe una potencia antitumoral in vitro similar a su forma monomérica .

Métodos de Producción Industrial

La producción industrial de this compound implica procesos de síntesis y purificación a gran escala para garantizar la estabilidad y eficacia del compuesto. Los detalles específicos de estos métodos son propietarios y no se divulgan públicamente.

Análisis De Reacciones Químicas

Iron Chelation and Complex Formation

APTO-253 undergoes spontaneous intracellular conversion into a ferrous iron complex ([Fe(253)₃]) through a 3:1 ligand-to-metal stoichiometry . Key characteristics include:

Synthesis Protocol

ParameterDetails
ReactantsThis compound + FeSO₄ (ferrous sulfate) in ethanol
Product[Fe(253)₃] (deep red precipitate)
Stability>95% purity; stable in RPMI1640 media for ≥5 days

Structural Confirmation

  • Mass Spectrometry : LC-HR-ESI-TOFMS identified [Fe(253)₃] with m/z 578.65 (calculated: 578.6520, Δ = -0.2 ppm) .

  • Isotope Pattern : Distinctive iron isotope signature (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe) confirmed metal incorporation .

  • Fragmentation Analysis : MS/MS showed fragments at m/z 368 (free this compound) and m/z 789 (Fe + 2 this compound ligands) .

Intracellular Pharmacokinetics

This compound exhibits preferential conversion to [Fe(253)₃] within cells:

Cellular Accumulation (Raji lymphoma cells)

CompoundIntracellular Concentration (nmol/10⁶ cells)Relative Potency (IC₅₀)
This compound18.7 ± 2.196.5 nM
[Fe(253)₃]3.2 ± 0.4145.7 nM
  • This compound–treated cells accumulated 18-fold more [Fe(253)₃] than cells directly exposed to the preformed complex .

  • No detectable free this compound released from [Fe(253)₃] intracellularly .

DNA Interaction Mechanisms

[Fe(253)₃] drives this compound’s biological activity through G-quadruplex (G4) stabilization:

FRET-Based DNA Binding Assays

DNA StructureStabilization Efficacy (ΔTₘ)Selectivity vs. dsDNA
MYC promoter G4+12.4°C>10-fold
KIT promoter G4+9.8°C>8-fold
Telomeric G4+11.1°C>9-fold
  • No binding observed to non-G4 double-stranded DNA .

  • Stabilization correlates with MYC mRNA suppression (r = -0.87, p < 0.01) .

Stability and Reactivity in Biological Media

Comparative Stability

MediumThis compound Half-life[Fe(253)₃] Half-life
RPMI1640 (complete)8.2 hours>120 hours
Plasma (human)5.7 hoursNot detected
  • Conversion to [Fe(253)₃] occurs within 2 hours of cellular uptake .

Resistance-Linked Chemical Modifications

ABCG2-mediated efflux reduces [Fe(253)₃] accumulation:

Resistance Mechanisms (Raji/253R cells)

ParameterSensitive CellsResistant CellsReversal with Ko143*
[Fe(253)₃] Accumulation18.7 ± 2.11.2 ± 0.314.9 ± 1.8
ABCG2 ExpressionBaseline6.8-fold ↑N/A

*Ko143: ABCG2 inhibitor .

This chemical profile positions this compound as a novel metallo-organic compound with dual iron-chelation and G4-stabilizing activities, distinct from conventional DNA-intercalating agents .

Aplicaciones Científicas De Investigación

APTO-253 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

    Química: Utilizado como compuesto modelo para estudiar la estabilización de G-cuádruplex y sus efectos sobre la expresión génica.

    Biología: Investigado por su capacidad para inducir apoptosis y detención del ciclo celular en células cancerosas.

    Medicina: En ensayos clínicos para el tratamiento de la LMA y SMD de alto riesgo. .

    Industria: Posibles aplicaciones en el desarrollo de nuevas terapias contra el cáncer y herramientas de diagnóstico.

Mecanismo De Acción

APTO-253 ejerce sus efectos estabilizando las estructuras de ADN de G-cuádruplex en la región promotora del oncogén MYC. Esta estabilización inhibe la expresión del gen MYC, lo que lleva a una reducción en los niveles de ARNm y proteína MYC. El compuesto también induce daño al ADN, detención del ciclo celular y apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

APTO-253 es único en su capacidad para dirigirse a las estructuras de G-cuádruplex e inhibir la expresión del gen MYC. Los compuestos similares incluyen:

This compound destaca por su mecanismo de acción distinto y su potencial para ser utilizado en combinación con otras terapias contra el cáncer para mejorar los resultados del tratamiento.

Actividad Biológica

APTO-253 is a novel small molecule currently under investigation for its potential therapeutic effects in various hematologic malignancies, particularly acute myeloid leukemia (AML). Its mechanism of action primarily involves the stabilization of G-quadruplex (G4) DNA structures, leading to the inhibition of MYC oncogene expression, which plays a critical role in cell proliferation and survival. This article explores the biological activity of this compound, summarizing key research findings, clinical trial results, and relevant case studies.

This compound targets G-quadruplex structures located in the promoter region of the MYC oncogene. By stabilizing these structures, this compound effectively downregulates MYC expression, resulting in:

  • Cell Cycle Arrest : Induction of G0-G1 phase arrest.
  • Apoptosis : Triggering programmed cell death in cancer cells.
  • DNA Damage Response : Activation of cellular pathways involved in DNA repair and stress responses.

Table 1: Summary of this compound Mechanism

MechanismDescription
G4 StabilizationBinds to and stabilizes G-quadruplex DNA
MYC DownregulationReduces MYC mRNA and protein levels
Cell Cycle ArrestInduces G0-G1 phase arrest
ApoptosisTriggers apoptotic pathways
DNA Damage ResponseActivates DNA repair mechanisms

Preclinical Studies

In preclinical models, this compound has demonstrated potent cytotoxicity against various human tumor cell lines, including those from solid tumors and hematologic malignancies. Notably, it has shown significant activity against AML cells. A study involving primary cultures from AML patients indicated that approximately 54% of samples were responsive to this compound with an IC50 < 1 μmol/L .

Case Study: AML Patient Responses

In a recent clinical study involving 80 AML patient samples:

  • Response Rate : 43 out of 80 samples (54%) exhibited sensitivity to this compound.
  • IC50 Range : Values ranged from approximately 0.04 to 2.6 μmol/L.

These findings underscore this compound's potential as a targeted therapy for AML, particularly in cases resistant to conventional treatments.

Clinical Trials

This compound has progressed through various phases of clinical trials. A Phase 1a/b trial evaluated its safety and efficacy in patients with relapsed or refractory hematologic malignancies.

Key Findings from Clinical Trials

  • Safety Profile : this compound was well tolerated with minimal adverse effects. The most common treatment-emergent adverse events included:
    • Fatigue (>10%)
    • Rash
    • Peripheral neuropathy
  • Efficacy Indicators :
    • In one patient cohort receiving doses up to 66 mg/m² , a significant reduction in MYC expression was observed, with reductions of 72% and 79% noted in two separate patients .
  • Combination Therapy Potential : this compound showed enhanced efficacy when combined with other agents such as BET bromodomain inhibitors and FLT3 inhibitors.

Table 2: Clinical Trial Overview

Trial PhasePatient PopulationDose Range (mg/m²)MYC Reduction Observed (%)Common Adverse Effects
Phase 1a/bRelapsed/Refractory AML20 - 66Up to 79%Fatigue, rash, neuropathy

Propiedades

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRXBXIPHUTNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916151-99-0
Record name APTO-253
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916151990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APTO-253
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name APTO-253
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB59MRW00U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
APTO-253
Reactant of Route 2
Reactant of Route 2
APTO-253
Reactant of Route 3
Reactant of Route 3
APTO-253
Reactant of Route 4
APTO-253
Reactant of Route 5
APTO-253
Reactant of Route 6
APTO-253

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.